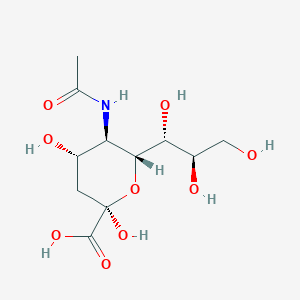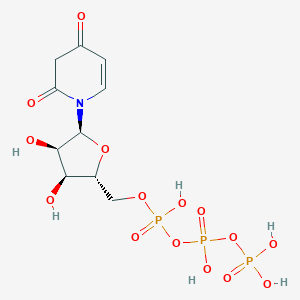
N-Acetyl-alpha-neuraminic acid
Übersicht
Beschreibung
O-sialic acid: is a derivative of sialic acid, a family of nine-carbon monosaccharides that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. Sialic acids play crucial roles in various biological processes, including cell-cell interaction, signaling, and pathogen recognition . O-sialic acid is characterized by the presence of an O-acetyl group, which can be located at different positions on the sialic acid molecule, such as C4, C7, C8, or C9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of O-sialic acid typically involves the hydrolysis of glycosidically bound sialic acids using dilute aqueous or methanolic acids or enzymatic methods . The O-acetylation of sialic acid can be achieved through chemical synthesis, where sialic acid is treated with acetic anhydride in the presence of a catalyst .
Industrial Production Methods: Industrial production of O-sialic acid often involves the use of biotechnological methods, including the fermentation of genetically engineered microorganisms that express sialyltransferases and other enzymes required for sialic acid biosynthesis . These methods allow for the large-scale production of sialic acids with specific modifications, including O-acetylation.
Analyse Chemischer Reaktionen
Types of Reactions: O-sialic acid undergoes various chemical reactions, including:
Oxidation: O-sialic acid can be oxidized to produce sialic acid lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert O-sialic acid into its corresponding alcohols.
Substitution: O-sialic acid can undergo substitution reactions, where the O-acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sialic acid lactones and other oxidized derivatives.
Reduction: Sialic acid alcohols.
Substitution: Various substituted sialic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-sialic acid is used in the synthesis of complex glycoconjugates and glycopolymers, which are important for studying carbohydrate-protein interactions and developing glycomimetics .
Biology: In biological research, O-sialic acid is used to study cell-cell interactions, immune responses, and pathogen recognition. It is also used in the development of biosensors and diagnostic tools .
Medicine: O-sialic acid derivatives are being explored for their potential therapeutic applications, including as antiviral agents, cancer therapeutics, and anti-inflammatory drugs .
Industry: In the industrial sector, O-sialic acid is used in the production of biopharmaceuticals, including glycoprotein-based drugs and vaccines .
Wirkmechanismus
O-sialic acid exerts its effects through various molecular mechanisms. It can modulate cell signaling pathways by interacting with sialic acid-binding receptors, such as selectins and siglecs . These interactions play a crucial role in immune responses, cell adhesion, and pathogen recognition . O-sialic acid can also inhibit the activity of sialidases, enzymes that cleave sialic acids from glycoconjugates, thereby affecting cellular processes and pathogen infectivity .
Vergleich Mit ähnlichen Verbindungen
N-acetylneuraminic acid (Neu5Ac): The most common form of sialic acid, lacking the O-acetyl group.
N-glycolylneuraminic acid (Neu5Gc): A sialic acid derivative with a glycolyl group instead of an acetyl group.
2-keto-3-deoxy-nonulosonic acid (Kdn): A sialic acid analog found in lower vertebrates and bacteria.
Uniqueness: O-sialic acid is unique due to its O-acetyl modification, which can significantly alter its biological properties and interactions with other molecules . This modification can enhance its stability, affect its recognition by sialic acid-binding proteins, and modulate its role in cellular processes .
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82803-97-2 | |
| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201309514 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21646-00-4 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-neuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-neuraminic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)





![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)




